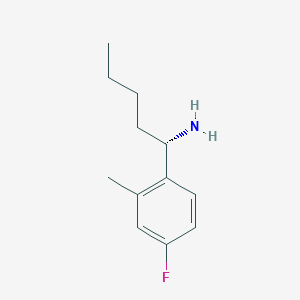![molecular formula C8H9N3 B13038041 1,4-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13038041.png)
1,4-dimethyl-1H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused bicyclic structure, which consists of an imidazole ring fused to a pyridine ring The presence of two methyl groups at positions 1 and 4 of the imidazole ring distinguishes it from other imidazopyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-1H-imidazo[4,5-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the imidazopyridine core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated products
Applications De Recherche Scientifique
1,4-Dimethyl-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,4-dimethyl-1H-imidazo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
1,4-Dimethyl-1H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound has a similar fused bicyclic structure but differs in the position of the nitrogen atoms in the imidazole ring.
Imidazo[1,5-a]pyridine: Another related compound with a different arrangement of the nitrogen atoms in the imidazole ring.
Imidazo[4,5-b]pyridine: This compound has a similar structure but with different substitution patterns and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H9N3 |
|---|---|
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
1,4-dimethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H9N3/c1-6-8-7(3-4-9-6)11(2)5-10-8/h3-5H,1-2H3 |
Clé InChI |
OKRCSGYGXZJJON-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC2=C1N=CN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13037960.png)


![1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hcl](/img/structure/B13037970.png)

![3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13037978.png)



![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-(methoxymethyl)-3-methyl-](/img/structure/B13038009.png)

![6-Chloro-3-fluoroimidazo[1,2-A]pyridine](/img/structure/B13038029.png)


